Methyl 2-benzyloxy-4-bromobenzoate
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Overview
Description
Methyl 2-benzyloxy-4-bromobenzoate is an organic compound with the molecular formula C15H13BrO3. It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a benzyloxy group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity, suggesting potential targets within bacterial cells .
Mode of Action
It’s worth noting that related compounds have been shown to exhibit antimicrobial activity . This suggests that Methyl 2-benzyloxy-4-bromobenzoate may interact with its targets in a way that inhibits bacterial growth or survival .
Biochemical Pathways
Given the potential antimicrobial activity of similar compounds, it’s possible that this compound could interfere with essential biochemical pathways in bacteria, leading to inhibited growth or cell death .
Pharmacokinetics
The compound’s molecular weight (32117 g/mol) and formula (C15H13BrO3) suggest that it may have suitable properties for absorption and distribution .
Result of Action
Based on the antimicrobial activity of related compounds, it’s possible that this compound could lead to the inhibition of bacterial growth or cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-benzyloxy-4-bromobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-benzyloxybenzoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzyloxy-4-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide in methanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 in dry ether.
Major Products
Substitution: Formation of substituted benzoates.
Oxidation: Formation of benzoic acids or benzaldehydes.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
Methyl 2-benzyloxy-4-bromobenzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-benzyloxybenzoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 4-bromobenzoate: Lacks the benzyloxy group, affecting its reactivity and applications.
Methyl 2-bromobenzoate: Lacks the benzyloxy group, leading to different chemical properties and uses.
Uniqueness
Methyl 2-benzyloxy-4-bromobenzoate is unique due to the presence of both the benzyloxy and bromine substituents, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 4-bromo-2-phenylmethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)13-8-7-12(16)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTOIDUPMITSEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682180 |
Source
|
Record name | Methyl 2-(benzyloxy)-4-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228095-06-4 |
Source
|
Record name | Methyl 2-(benzyloxy)-4-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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